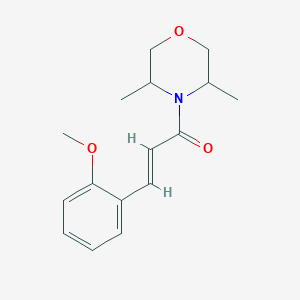
(E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one, also known as DMMP, is a synthetic compound with potential applications in scientific research. DMMP is a derivative of chalcone, a class of organic compounds that have been extensively studied for their pharmacological properties. In recent years, DMMP has gained attention as a potential tool for studying various biological processes due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one is not fully understood. It is believed to act through multiple pathways, including inhibition of enzymes and disruption of cellular membranes. (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system.
Biochemical and Physiological Effects:
(E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one has antibacterial and antifungal activity against a variety of microorganisms. (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies have demonstrated that (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one can cause changes in blood pressure and heart rate in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one is its versatility. It can be used in a variety of scientific research fields, including microbiology, biochemistry, and pharmacology. (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one is also relatively easy to synthesize and purify, making it a cost-effective tool for research. One limitation of (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one is its potential toxicity. (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one has been shown to have cytotoxic effects on certain cell lines, and its use in vivo may require careful consideration of dosage and administration.
Direcciones Futuras
There are several potential future directions for research involving (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one. One area of interest is the development of (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one derivatives with improved pharmacological properties. Another potential direction is the use of (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one as a tool for studying enzyme kinetics and inhibition. Additionally, (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one could be used as a fluorescent probe for imaging biological systems, with the potential for applications in diagnostics and drug discovery. Further studies are needed to fully understand the mechanism of action and potential applications of (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one in scientific research.
Métodos De Síntesis
(E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one can be synthesized through a multistep reaction from commercially available starting materials. The synthesis involves the condensation of 3,5-dimethylmorpholine and 2-methoxybenzaldehyde to form the corresponding chalcone intermediate. The chalcone is then treated with a base and a mild reducing agent to yield (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one in high yield and purity.
Aplicaciones Científicas De Investigación
(E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one has potential applications in various scientific research fields. It has been studied for its antibacterial, antifungal, and anticancer properties. (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one has also been shown to inhibit the activity of certain enzymes, making it a potential tool for studying enzyme kinetics and inhibition. Additionally, (E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one has been used as a fluorescent probe for imaging biological systems.
Propiedades
Nombre del producto |
(E)-1-(3,5-dimethylmorpholino)-3-(2-methoxyphenyl)prop-2-en-1-one |
|---|---|
Fórmula molecular |
C16H21NO3 |
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
(E)-1-(3,5-dimethylmorpholin-4-yl)-3-(2-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H21NO3/c1-12-10-20-11-13(2)17(12)16(18)9-8-14-6-4-5-7-15(14)19-3/h4-9,12-13H,10-11H2,1-3H3/b9-8+ |
Clave InChI |
FAVAYMLBRUEXHB-CMDGGOBGSA-N |
SMILES isomérico |
CC1COCC(N1C(=O)/C=C/C2=CC=CC=C2OC)C |
SMILES |
CC1COCC(N1C(=O)C=CC2=CC=CC=C2OC)C |
SMILES canónico |
CC1COCC(N1C(=O)C=CC2=CC=CC=C2OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-Methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B253599.png)

![1-(3-chlorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B253616.png)

